
3-(Isobutylsulfonyl)azetidine
Overview
Description
3-(Isobutylsulfonyl)azetidine is a four-membered saturated heterocyclic compound featuring an azetidine ring substituted at the 3-position with an isobutylsulfonyl group (–SO₂–CH₂–CH(CH₃)₂). The azetidine scaffold is widely recognized in medicinal chemistry for its conformational rigidity, which enhances binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Isobutylsulfonyl)azetidine, typically involves the formation of the four-membered ring through cyclization reactions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the ring-opening polymerization of sulfonyl-activated aziridines .
Industrial Production Methods
Industrial production of azetidines often leverages the scalability of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired azetidine compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the azetidine ring can yield various amine products .
Scientific Research Applications
Scientific Research Applications
3-(Isobutylsulfonyl)azetidine has several notable applications:
Chemistry
- Building Block : It serves as a building block in synthesizing more complex molecules, especially in developing new materials and catalysts.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of new derivatives that can be explored for further applications.
Biology
- Antimicrobial Activity : Research indicates that azetidine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness in inhibiting bacterial growth .
- Anticancer Properties : A study highlighted that azetidine-based compounds can irreversibly inhibit Stat3 activation, leading to an antitumor response in human breast tumor models. The compounds demonstrated significant inhibition of tumor growth in vivo, particularly in triple-negative breast cancer (TNBC) models .
Medicine
- Drug Development : The unique structure of this compound makes it a candidate for drug development. Its potential as a selective inhibitor of specific pathways involved in cancer progression is being investigated .
- Therapeutic Applications : Due to its interactions with molecular targets and pathways, the compound may modulate enzyme activities relevant to disease processes.
Industry
- Advanced Materials : The compound is utilized in producing specialty chemicals and advanced materials, including polymers and coatings. Its unique chemical properties allow for innovations in material science .
Case Studies
- Antitumor Activity Study : In a study investigating the effects of azetidine-based compounds on TNBC, researchers found that specific derivatives could inhibit Stat3 signaling pathways effectively, leading to reduced tumor growth in xenograft models .
- Material Science Application : The compound has been employed in developing advanced coatings that exhibit enhanced durability and resistance to environmental degradation due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and sulfonyl group. The ring strain in the azetidine facilitates its participation in various chemical reactions, while the sulfonyl group can engage in interactions with biological molecules, potentially inhibiting enzyme activity or altering molecular pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Azetidine derivatives are diversified by substituents at the 3-position, which significantly influence their physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Azetidine Derivatives
Physicochemical Properties
Table 2: Physical Property Comparison
The isobutylsulfonyl group in this compound likely confers intermediate polarity compared to smaller sulfonyl groups (e.g., methyl) and bulkier aryl substituents.
Biological Activity
3-(Isobutylsulfonyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including a four-membered nitrogen-containing ring and an isobutylsulfonyl moiety, contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃NO₂S, with a molecular weight of approximately 175.25 g/mol. The compound typically appears as a white to light yellow solid with a melting point ranging from 68 to 73 °C. Its reactivity is influenced by the presence of functional groups such as sulfonyl and amine groups.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anticonvulsant Activity : Studies have shown that this compound can reduce seizure frequency in animal models of epilepsy. The exact mechanism is believed to involve modulation of ion channels in the brain, although further research is needed to elucidate the precise pathways involved .
- Analgesic Properties : There is evidence suggesting that the compound may possess analgesic effects, likely mediated by its interaction with pain receptors in the nervous system. This activity has been observed in various animal models .
- Antimicrobial Activity : Preliminary studies suggest that compounds containing azetidine rings, including this compound, may exhibit antimicrobial properties, although specific data on this compound's efficacy are still limited .
Research Findings and Case Studies
Several studies have investigated the biological activity of azetidine derivatives, including this compound. Below are key findings from relevant research:
Study | Focus | Findings |
---|---|---|
Xu et al. (2011) | Anticonvulsant Activity | Demonstrated reduced seizure frequency in animal models; suggested modulation of ion channels as a mechanism . |
Muroi et al. (2010) | Analgesic Effects | Indicated reduction in pain perception; interaction with specific pain receptors proposed . |
BenchChem Research | Antimicrobial Properties | Suggested potential antimicrobial activity; further investigation required for specific efficacy . |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other azetidine derivatives:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-Boc-3-aminoazetidine | Azetidine ring with Boc protection | Potential neuroprotective effects | Stability enhanced by Boc group |
tert-Butyl 3-methylaminoazetidine | Methylamino group on azetidine | Anticancer properties | Increased solubility due to methylamino group |
3-Bromoazetidine hydrochloride | Bromine substitution on azetidine | Antimicrobial activity | Halogen enhances reactivity |
These comparisons highlight how the specific combination of functional groups in this compound may confer distinct pharmacological properties compared to other derivatives.
Q & A
Basic Questions
Q. How can researchers design efficient synthetic routes for 3-(Isobutylsulfonyl)azetidine?
To design efficient synthetic pathways, begin with factorial design principles to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading . Computational tools like COMSOL Multiphysics can simulate reaction kinetics and thermodynamics to predict optimal conditions before physical experimentation, reducing resource consumption . Safety protocols must be integrated, such as using inert atmospheres to mitigate risks of sulfonyl group reactivity (e.g., explosion hazards) . Post-synthesis, validate routes using techniques like NMR and mass spectrometry to confirm purity and structural fidelity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key protocols include:
- Storage : Maintain in a dry, ventilated environment at controlled temperatures (e.g., 2–8°C) to prevent decomposition .
- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods to avoid inhalation or skin contact, as sulfonyl derivatives can cause severe irritation .
- Emergency response : Immediate decontamination with water for skin exposure and medical consultation for ingestion .
Q. What experimental methods are recommended for characterizing the physicochemical properties of this compound?
- Solubility : Use HPLC or UV-Vis spectroscopy to quantify solubility in polar (e.g., DMSO) and nonpolar solvents .
- Stability : Conduct accelerated stability studies under varying pH and temperature conditions, monitored via TGA and DSC .
- Reactivity : Employ DFT calculations to predict electrophilic/nucleophilic sites, supplemented by experimental validation via nucleophilic substitution assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use molecular dynamics (MD) simulations to model solvent interactions and predict spectral shifts . Compare simulated spectra (via Gaussian or ORCA software) with experimental data to identify dominant conformers. If contradictions persist, cross-validate with X-ray crystallography to resolve structural ambiguities .
Q. What factorial design strategies optimize reaction conditions for this compound synthesis?
Apply a full factorial design to test variables like:
- Factors : Catalyst type (e.g., Pd/C vs. Raney Ni), solvent (THF vs. DMF), and reaction time.
- Responses : Yield, purity, and reaction rate.
Statistical tools (ANOVA) can identify significant interactions (e.g., solvent-catalyst synergy) and derive predictive models for scaling up . For example, a 2^3 design may reveal that DMF increases yield by 15% when paired with Pd/C at 80°C .
Q. How can AI-driven platforms enhance predictive modeling of this compound’s biological activity?
AI tools like COMSOL Multiphysics integrate QSAR models to predict binding affinities for targets such as enzymes or receptors. Train models on datasets of sulfonyl-containing analogs to identify structure-activity relationships (SARs). For instance, AI can prioritize substituents at the azetidine ring that enhance metabolic stability . Autonomous laboratories further enable real-time optimization of reaction parameters (e.g., pH, stoichiometry) based on predictive feedback .
Q. What methodologies address data inconsistencies in mechanistic studies of this compound’s reactivity?
Contradictory kinetic data (e.g., unexpected rate laws) may indicate competing reaction pathways. Combine experimental techniques (stopped-flow spectroscopy for transient intermediates) with theoretical approaches (DFT for transition-state analysis) . For example, if a proposed SN2 mechanism conflicts with observed first-order kinetics, MD simulations can reveal hidden solvent-assisted pathways .
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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